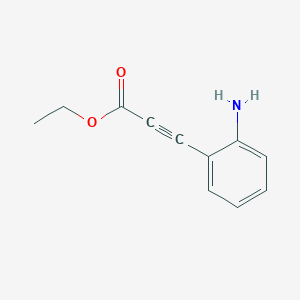

Ethyl 3-(2-aminophenyl)-2-propynoate

Overview

Description

Ethyl 3-(2-aminophenyl)-2-propynoate is a chemical compound with the molecular weight of 191.23 . Its IUPAC name is ethyl (2E)-3-(2-aminophenyl)-2-propenoate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis

The InChI code for Ethyl 3-(2-aminophenyl)-2-propynoate is 1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ .Scientific Research Applications

1. Crystal Packing and Hydrogen Bonding Analysis

Ethyl 3-(2-aminophenyl)-2-propynoate has been studied for its unique nonhydrogen bonding interactions, such as N⋯π and O⋯π types, in crystal packing. These interactions, along with hydrogen bonds, contribute to the formation of distinct molecular structures like zigzag double-ribbons and 1-D double-columns (Zhang, Wu, & Zhang, 2011).

2. Stereoselective Synthesis

Research has shown the compound's utility in the stereoselective synthesis of various organic molecules. For instance, it has been used in producing (1E,3Z)-4-(substituted)amino 1,3-diethoxycarbonyl-1,3-butadienes, demonstrating its versatility in organic synthesis (Khan & Adams, 1999).

3. Chemical Reactions and Transformations

Ethyl 3-(2-aminophenyl)-2-propynoate undergoes various chemical reactions leading to the formation of different compounds. For instance, it can be transformed into ethyl 2-aminopropenoate with specific substituents through reactions with thiophenol or sodium ethoxide (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

4. Synthesis of Diaminoacid Derivatives

The compound has been effectively synthesized from ethyl propynoate and used in the selective synthesis of 2,3-diaminocarboxylic acid derivatives. This application showcases its potential in synthesizing complex organic molecules (Oe et al., 2014).

5. Interaction and Computational Analysis

Studies have also focused on understanding the C⋯π interaction of non-hydrogen bond type in ethyl 3-(2-aminophenyl)-2-propynoate. This research is crucial in computational chemistry and molecular modeling, providing insights into molecular interactions and stabilities (Zhang, Tong, Wu, & Zhang, 2012).

Safety and Hazards

Future Directions

The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a current focus in medicinal chemistry . The benzophenone, indole, and benzimidazole moieties are important frameworks in the discovery of innovative drugs . Therefore, Ethyl 3-(2-aminophenyl)-2-propynoate and similar compounds may have potential in future drug development.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to interact with various biological targets, including cancer cells and microbes .

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition of cancer cell growth .

Result of Action

Compounds with similar structures, such as indole derivatives, have been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of Ethyl 3-(2-aminophenyl)-2-propynoate can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .

properties

IUPAC Name |

ethyl 3-(2-aminophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDXNQRRYVTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-aminophenyl)-2-propynoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)